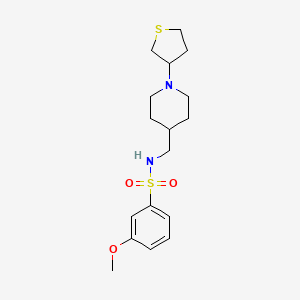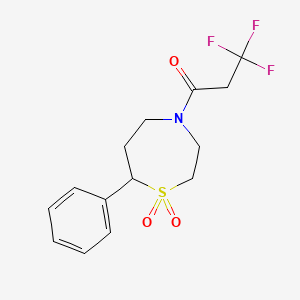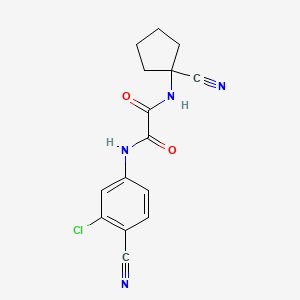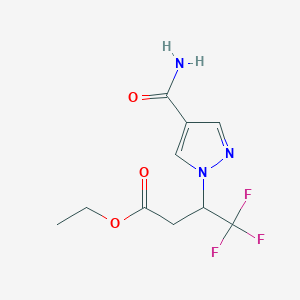
6-Methylquinolin-1-ium-1-olate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinolin-1-ium-1-olate hydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 6-MQ or 6-Methylquinolinium-1-olate hydrate and is a yellow crystalline powder.
Wirkmechanismus
The mechanism of action of 6-Methylquinolin-1-ium-1-olate hydrate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can improve cognitive function. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects:
6-Methylquinolin-1-ium-1-olate hydrate has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, it has been shown to possess antitumor properties, which can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Methylquinolin-1-ium-1-olate hydrate in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Methylquinolin-1-ium-1-olate hydrate. One direction is the further study of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is the further study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, the development of more efficient synthesis methods and the study of its potential use in other fields, such as materials science, are also potential future directions.
Synthesemethoden
The synthesis of 6-Methylquinolin-1-ium-1-olate hydrate involves the reaction of 6-methylquinoline with potassium hydroxide and carbon dioxide. The reaction takes place in methanol and water and is followed by the addition of hydrochloric acid to the mixture. The resulting precipitate is then washed with water and dried to obtain 6-Methylquinolin-1-ium-1-olate hydrate in its pure form.
Wissenschaftliche Forschungsanwendungen
6-Methylquinolin-1-ium-1-olate hydrate has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and antioxidant properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
6-methyl-1-oxidoquinolin-1-ium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.H2O/c1-8-4-5-10-9(7-8)3-2-6-11(10)12;/h2-7H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYOVVYJVKTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-1-ium-1-olate hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)





![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate](/img/structure/B2618641.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)


![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)